5-Bromothiophene-2-boronic acid

Descripción general

Descripción

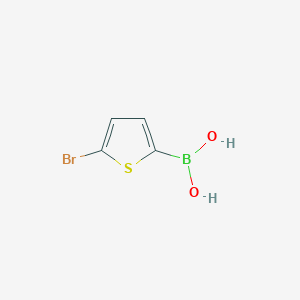

5-Bromothiophene-2-boronic acid: is an organoboron compound with the molecular formula C4H4BBrO2S and a molecular weight of 206.85 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Bromothiophene-2-boronic acid can be synthesized through several methods. One common approach involves the bromination of thiophene followed by borylation. The bromination is typically carried out using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride . The resulting 5-bromothiophene is then subjected to borylation using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and borylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of 5-bromothiophene-2-boronic acid, enabling the formation of carbon-carbon bonds between aryl/vinyl halides and boronic acids.

Key Features:

-

Mechanism :

-

Reagents and Conditions :

Component Typical Choices Catalyst Pd(PPh₃)₄, PdCl₂, or Pd(OAc)₂ Base K₂CO₃, Na₂CO₃, or Cs₂CO₃ Solvent THF/H₂O, DMF, or DMSO Temperature 80–100°C (thermal) or 160°C (microwave) -

Applications :

Microwave-Assisted Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides or boronic acids, facilitated by microwave irradiation for accelerated kinetics.

Key Features:

-

Mechanism :

-

Reagents and Conditions :

Component Typical Choices Catalyst PdCl₂(PPh₃)₂ or Pd(OAc)₂ Co-catalyst CuI Base Et₃N or piperidine Solvent DMF or THF Energy Source Microwave irradiation (250–300 W) -

Applications :

Comparative Analysis of Reaction Conditions

The table below summarizes optimized conditions for key reactions involving this compound:

Electronic Material Development:

In microwave-assisted Sonogashira reactions, the compound facilitated the synthesis of ethynylarylboronates , critical for designing organic semiconductors with tailored bandgaps .

Stability and Handling

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

5-Bromothiophene-2-boronic acid is primarily employed as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The mechanism involves two key steps: oxidative addition and transmetalation, which allow for the creation of biaryl compounds with diverse biological activities .

Medicinal Chemistry

Drug Development

The compound is significant in synthesizing potential drug candidates and bioactive molecules. Recent research indicates that derivatives of this compound exhibit promising antibacterial properties. For instance, certain derivatives demonstrated significant activity against Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL . Furthermore, this compound has been identified as a potent inhibitor of hormone-sensitive lipase (HSL), showcasing its potential in metabolic regulation and obesity-related therapies .

Biological Imaging

Fluorescent Probes and Sensors

In biological applications, this compound is used to develop fluorescent probes and sensors for imaging purposes. These probes are essential for studying biological processes at the molecular level, enhancing our understanding of cellular functions .

Material Science

Electronic and Optoelectronic Devices

This compound plays a critical role in producing materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The unique properties of thiophene derivatives make them suitable for enhancing the performance of these devices .

Case Study 1: Antibacterial Activity

A study synthesized various thiophene derivatives from this compound, which were screened for antibacterial activity against Salmonella Typhi. The most effective derivative exhibited an MIC value of 3.125 mg/mL, indicating significant potential for therapeutic applications.

Case Study 2: Protease Inhibition

Research demonstrated that this compound derivatives inhibit hormone-sensitive lipase (HSL) with IC50 values around 140 nM. This finding highlights the compound's relevance in developing treatments for metabolic disorders .

Case Study 3: Hemolytic Activity

In a study focusing on synthesizing 2-(bromomethyl)-5-aryl-thiophenes via Suzuki cross-coupling reactions using this compound, specific derivatives showed notable hemolytic activity percentages (up to 69.7%) and moderate antithrombotic effects (clot lysis of 31.5%) against human blood clots .

| Compound | Hemolysis (%) | Antithrombotic Activity (%) |

|---|---|---|

| 3f | 69.7 | Moderate |

| 3i | 33.6 | Potent (31.5) |

Pharmacokinetic Properties

Pharmacokinetic evaluations indicate that compounds derived from this compound possess favorable absorption characteristics and low toxicity profiles. In silico studies suggest these compounds can effectively cross the gastrointestinal tract while exhibiting minimal central nervous system penetration, thus reducing potential side effects .

Mecanismo De Acción

The primary mechanism of action for 5-Bromothiophene-2-boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions . The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group facilitates the transfer of the thiophene moiety to the palladium complex, enabling the formation of carbon-carbon bonds.

Comparación Con Compuestos Similares

- Thiophene-2-boronic acid

- 5-Formyl-2-thienylboronic acid

- 5-Hexyl-2-thiopheneboronic acid pinacol ester

- 2,5-Dibromothiophene

Comparison: 5-Bromothiophene-2-boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, while thiophene-2-boronic acid is primarily used in cross-coupling reactions, this compound can also undergo substitution and oxidation reactions .

Actividad Biológica

5-Bromothiophene-2-boronic acid (C4H4BBrO2S) is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its biological activities have garnered attention, particularly in the fields of drug development and biochemical research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C4H4BBrO2S

- Molecular Weight : 206.85 g/mol

- CAS Number : 162607-17-2

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

This compound acts as a reagent in the Suzuki-Miyaura coupling reaction. The mechanism involves two key steps:

- Oxidative Addition : The boronic acid reacts with an aryl or vinyl halide to form a palladium complex.

- Transmetalation : The boron moiety is transferred to the palladium complex, resulting in the formation of a new carbon-carbon bond.

This reaction pathway is crucial for constructing biaryl compounds that exhibit various biological activities .

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antibacterial properties. For instance, a study synthesized a series of thiophene derivatives that showed significant activity against Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL . The synthesized compounds were further validated through molecular docking studies, indicating their potential as therapeutic agents.

Protease Inhibition

This compound has been identified as a potent inhibitor of certain proteases. In particular, it demonstrated inhibitory activity against hormone-sensitive lipase (HSL), with IC50 values reported at 140 nM, showcasing its potential in metabolic regulation and obesity-related therapies . This highlights the compound's role not only in synthetic chemistry but also in therapeutic applications.

Synthesis and Evaluation of Thiophene Derivatives

A notable study focused on synthesizing 2-(bromomethyl)-5-aryl-thiophenes via Suzuki cross-coupling reactions using this compound. The resulting compounds were screened for antithrombotic and hemolytic activities. Among these, specific derivatives exhibited significant hemolysis percentages (up to 69.7%) and moderate antithrombotic effects (clot lysis of 31.5%) against human blood clots . These findings suggest that modifications to the thiophene structure can enhance biological activity.

| Compound | Hemolysis (%) | Antithrombotic Activity (%) |

|---|---|---|

| 3f | 69.7 | Moderate |

| 3i | 33.6 | Potent (31.5) |

Pharmacokinetic Studies

Pharmacokinetic evaluations indicate that compounds derived from this compound possess favorable absorption characteristics and low toxicity profiles. In silico studies have shown that these compounds can effectively cross the gastrointestinal tract while exhibiting minimal central nervous system penetration, thereby reducing potential side effects .

Future Directions

The ongoing research into boron-containing compounds like this compound is promising, particularly in drug design and development. Future studies may focus on:

- Exploring additional biological targets : Investigating interactions with other enzymes or receptors.

- Enhancing selectivity : Modifying the chemical structure to improve specificity for desired biological activities.

- Clinical trials : Conducting trials to evaluate therapeutic efficacy in humans.

Propiedades

IUPAC Name |

(5-bromothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BBrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJPOBDLWVCPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370210 | |

| Record name | 5-Bromothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-17-2 | |

| Record name | 5-Bromothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.